molecular formula C13H16N2O4 B7842414 4-(2-Morpholinoacetamido)benzoic acid

4-(2-Morpholinoacetamido)benzoic acid

Cat. No. B7842414
M. Wt: 264.28 g/mol
InChI Key: PIJNTHAFIUQZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Morpholinoacetamido)benzoic acid is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Application in Synthesis of Heterocyclic Compounds

  • 4-(2-Cyanoacetamido)benzoic acid, a compound structurally related to 4-(2-Morpholinoacetamido)benzoic acid, was utilized as a key intermediate in the synthesis of various heterocyclic compounds. The newly synthesized compounds were characterized by elemental analyses and spectral data (IR, 1H NMR, and mass spectra) (Fadda, Mukhtar, & Refat, 2012).

2. Antibacterial and Antifungal Applications

  • Novel 4-anilinoquinazoline derivatives synthesized from benzoic acid showed significant antibacterial activities, particularly against E. coli. These compounds were also evaluated for antifungal activities and potential DNA gyrase inhibitory activity was investigated using molecular docking simulation methods (Rezvan Rezaee Nasab et al., 2017).
  • A series of 5-[2-(morpholin-4-yl)acetamido] and/or 5-[2-(4-Substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives exhibited broad-spectrum antimicrobial activity against certain strains of Gram-positive, Gram-negative bacteria, and Candida species (Temiz‐Arpacı et al., 2005).

3. Antioxidant and Anti-Hepatocarcinoma Activities

  • Certain phenolic compounds, including 4-hydroxy benzoic acid, were prepared from Veronica ciliata and evaluated for their in vitro antioxidant and anti-hepatocarcinoma activities. These compounds exhibited strong anti-hepatocarcinoma activities (Lu et al., 2016).

4. Role in Complex Formation and Drug Delivery Systems

  • The formation of complexes between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid was studied. Results indicated that alpha cyclodextrin is an effective carrier system for 2-(4-hydroxyphenylazo) benzoic acid molecules (Dikmen, 2021).

properties

IUPAC Name

4-[(2-morpholin-4-ylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(9-15-5-7-19-8-6-15)14-11-3-1-10(2-4-11)13(17)18/h1-4H,5-9H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJNTHAFIUQZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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